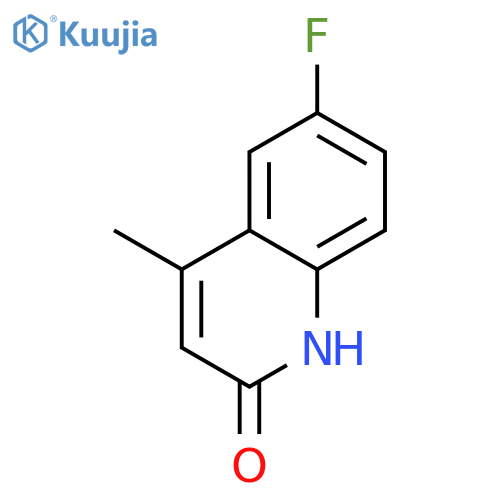

Cas no 15912-69-3 (6-fluoro-4-methyl-2(1H)-Quinolinone)

15912-69-3 structure

商品名:6-fluoro-4-methyl-2(1H)-Quinolinone

6-fluoro-4-methyl-2(1H)-Quinolinone 化学的及び物理的性質

名前と識別子

-

- 6-fluoro-4-methyl-2(1H)-Quinolinone

- 6-fluoro-4-methyl-1H-quinolin-2-one

- MFCD08142308

- LS-07905

- SCHEMBL11468572

- AKOS006281916

- 6-fluoro-4-methylquinolin-2(1H)-one

- 6-fluoro-4-methyl-2-quinolinol

- 6-FLUORO-4-METHYLQUINOLIN-2-OL

- 15912-69-3

- STK665184

- YQUNFZJSJNYUCM-UHFFFAOYSA-N

- AKOS003392621

- CS-0314251

- DTXSID00422521

- ZB0545

- AE-842/30100004

- 6-fluoro-4-methyl-1,2-dihydroquinolin-2-one

- ALBB-024320

- AB55923

- 2(1H)-quinolinone, 6-fluoro-4-methyl-

-

- MDL: MFCD08142308

- インチ: InChI=1S/C10H8FNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13)

- InChIKey: YQUNFZJSJNYUCM-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=O)NC2=C1C=C(C=C2)F

計算された属性

- せいみつぶんしりょう: 177.058992041g/mol

- どういたいしつりょう: 177.058992041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 29.1Ų

6-fluoro-4-methyl-2(1H)-Quinolinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB414708-5 g |

6-Fluoro-4-methylquinolin-2(1H)-one |

15912-69-3 | 5g |

€907.00 | 2023-04-24 | ||

| Chemenu | CM239603-5g |

6-Fluoro-4-methylquinolin-2(1H)-one |

15912-69-3 | 97% | 5g |

$711 | 2021-08-04 | |

| Alichem | A189007903-5g |

6-Fluoro-4-methylquinolin-2(1H)-one |

15912-69-3 | 97% | 5g |

$1,136.32 | 2022-04-02 | |

| Alichem | A189007903-25g |

6-Fluoro-4-methylquinolin-2(1H)-one |

15912-69-3 | 97% | 25g |

$2,706.80 | 2022-04-02 | |

| abcr | AB414708-500mg |

6-Fluoro-4-methylquinolin-2(1H)-one; . |

15912-69-3 | 500mg |

€269.00 | 2025-02-13 | ||

| abcr | AB414708-1g |

6-Fluoro-4-methylquinolin-2(1H)-one; . |

15912-69-3 | 1g |

€317.00 | 2025-02-13 | ||

| A2B Chem LLC | AF14042-1g |

6-Fluoro-4-methylquinolin-2(1h)-one |

15912-69-3 | >95% | 1g |

$509.00 | 2024-04-20 | |

| Ambeed | A800739-1g |

6-Fluoro-4-methylquinolin-2(1H)-one |

15912-69-3 | 97% | 1g |

$267.0 | 2024-04-23 | |

| abcr | AB414708-500 mg |

6-Fluoro-4-methylquinolin-2(1H)-one |

15912-69-3 | 500MG |

€254.60 | 2023-01-14 | ||

| Chemenu | CM239603-1g |

6-Fluoro-4-methylquinolin-2(1H)-one |

15912-69-3 | 97% | 1g |

$296 | 2022-09-02 |

6-fluoro-4-methyl-2(1H)-Quinolinone 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

15912-69-3 (6-fluoro-4-methyl-2(1H)-Quinolinone) 関連製品

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 4770-00-7(3-cyano-4-nitroindole)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15912-69-3)6-fluoro-4-methyl-2(1H)-Quinolinone

清らかである:99%

はかる:1g

価格 ($):240.0